molecular formula C18H20FN3O2 B2771075 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 2097887-94-8

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2771075
CAS No.: 2097887-94-8
M. Wt: 329.375
InChI Key: FHZSPROKKKWUCS-UHFFFAOYSA-N
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Description

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Biological Activity

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound with a complex molecular structure that includes a pyrrolidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The compound's molecular formula is C15H21N3O2C_{15}H_{21}N_{3}O_{2} with a molecular weight of 275.35 g/mol. The structure features:

  • A pyrrolidine ring , which is known for its role in various biological activities.
  • A 2,6-dimethylpyrimidine group that may interact with biological targets through hydrogen bonding.
  • A 4-fluorophenyl substituent that could enhance lipophilicity and biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Target Interaction : Pyrimidine derivatives are known to interact with nucleic acids and enzymes, potentially influencing various biochemical pathways such as nucleic acid synthesis and enzyme inhibition.
  • Hydrogen Bonding : The structural components allow for hydrogen bonding and stacking interactions, facilitating binding to biological targets.

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets:

Biological Target Activity IC50 Value (μM)
Cholinesterase InhibitionModerate0.466 ± 0.121
Antiviral ActivitySignificant0.71
GnRH Receptor AntagonismPotentNot specified

The compound has shown promising results as a cholinesterase inhibitor, which is relevant in the context of Alzheimer's disease treatment. Its antiviral activity indicates potential applications in infectious disease management.

Case Studies

  • Cholinesterase Inhibition : Research has demonstrated that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for Alzheimer's therapy. The IC50 values indicate effective inhibition rates comparable to established drugs.
  • Antiviral Activity : A study involving derivatives of this compound revealed significant antiviral properties, with some compounds achieving IC50 values as low as 0.71 μM against specific viral targets, suggesting strong potential for further development in antiviral therapies.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains to be fully elucidated; however, the presence of the pyrrolidine ring may influence absorption, distribution, metabolism, and excretion (ADME) properties. Toxicity assessments are critical for determining the safety profile in preclinical studies.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-8-22(11-16)18(23)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSPROKKKWUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.